molecular formula C12H13BrFNO B8229685 (4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone

(4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8229685
M. Wt: 286.14 g/mol
InChI Key: YMMAAGDEOZIPHW-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H13BrFNO It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromo-2-fluoro-6-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new halogenated derivatives or other substituted compounds.

Scientific Research Applications

(4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring can also play a role in modulating the compound’s overall biological activity by affecting its three-dimensional structure and interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
  • (4-Bromo-2-chloro-6-methylphenyl)(pyrrolidin-1-yl)methanone
  • (4-Bromo-2-fluoro-6-methylphenyl)(morpholin-1-yl)methanone

Uniqueness

(4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can influence its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

(4-bromo-2-fluoro-6-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-6-9(13)7-10(14)11(8)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMAAGDEOZIPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N2CCCC2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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